molecular formula C19H19FN4O B12272506 1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

Cat. No.: B12272506
M. Wt: 338.4 g/mol
InChI Key: FFNRSZFFVCGBHA-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multiple steps. One common method includes the reaction of 2-fluoroaniline with an isocyanate derivative to form the urea linkage. The pyrazolyl group is introduced through a separate reaction involving the condensation of 1-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by coupling with the phenylethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-ylmethanol
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 1-(1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

Uniqueness

1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the pyrazolyl group contributes to its biological activity.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea

InChI

InChI=1S/C19H19FN4O/c1-24-13-16(12-22-24)15-8-6-14(7-9-15)10-11-21-19(25)23-18-5-3-2-4-17(18)20/h2-9,12-13H,10-11H2,1H3,(H2,21,23,25)

InChI Key

FFNRSZFFVCGBHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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